3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester
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Overview
Description
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and an amino group, a piperidine ring, and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The methyl group and amino group are introduced onto the pyrazine ring through substitution reactions using reagents such as methyl iodide and ammonia.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, ammonia for amination.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine and piperidine rings.
Reduction: Reduced forms of the pyrazine and piperidine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)pyridine
- 3-Pyridinylboronic acid
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl 3-[(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-6-5-9-19(10-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDSEYDAEZZBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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